Benzyl 2-methyl-3-piperidin-4-yloxybenzoate
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Overview
Description
Benzyl 2-methyl-3-piperidin-4-yloxybenzoate is an organic compound with the molecular formula C20H23NO3 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocyclic structure with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate typically involves the esterification of 2-methyl-3-hydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-piperidinol reacts with the ester intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-3-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-methyl-3-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the piperidine ring.
2-methyl-3-hydroxybenzoic acid: Precursor in the synthesis of Benzyl 2-methyl-3-piperidin-4-yloxybenzoate.
4-piperidinol: Provides the piperidine ring in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzyl ester and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H23NO3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 2-methyl-3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c1-15-18(20(22)23-14-16-6-3-2-4-7-16)8-5-9-19(15)24-17-10-12-21-13-11-17/h2-9,17,21H,10-14H2,1H3 |
InChI Key |
XHQREXBHVAIEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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